molecular formula C6H6BrN3 B2591425 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile CAS No. 1454852-95-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2591425
CAS No.: 1454852-95-9
M. Wt: 200.039
InChI Key: YGUFOZWTNSRDDX-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with a molecular formula of C6H6BrN3 It is a pyrazole derivative, characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3,5-dimethylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 4-azido-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1H-pyrazole
  • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity

Biological Activity

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrN3, and its structure features a bromine atom at the 4-position, two methyl groups at the 1 and 3 positions, and a cyano group at the 5-position. The presence of these substituents plays a crucial role in the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Notably, it exhibited cytotoxic effects with IC50 values in the micromolar range. For instance, in one study, the compound demonstrated an IC50 value of approximately 12.50 µM against the SF-268 cell line .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, the bromine atom and cyano group enhance the compound's binding affinity to these targets, facilitating its therapeutic effects.

Case Studies

Several studies have highlighted the potential of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics used in clinical settings.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving multiple pyrazole derivatives, this compound was found to be one of the most potent compounds against A549 lung cancer cells with an IC50 value of 26 µM . This study underscores its potential as a lead compound for developing new anticancer agents.

Research Applications

Beyond its biological activities, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex heterocyclic compounds and pharmaceutical intermediates. Its unique structural features allow for further modifications that can enhance its efficacy or broaden its application spectrum in drug design .

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFOZWTNSRDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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